molecular formula C6H7ClN2 B041539 2-Chloro-3,5-dimethylpyrazine CAS No. 38557-72-1

2-Chloro-3,5-dimethylpyrazine

Cat. No.: B041539
CAS No.: 38557-72-1
M. Wt: 142.58 g/mol
InChI Key: BTGGHNHGPURMEO-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylpyrazine is an organic compound with the chemical formula C₆H₇ClN₂. It is a colorless to slightly pale yellow liquid with a pungent odor at room temperature . This compound is a member of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 2-Chloro-3,5-dimethylpyrazine involves the reaction of 3,5-dimethylpyrazine with hydrogen chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves the use of sulfuric chloride in the presence of dimethylformamide, where 2,6-dimethylpyrazine is refluxed under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-dimethylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation can produce pyrazine N-oxides.

Scientific Research Applications

2-Chloro-3,5-dimethylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethylpyrazine involves its interaction with specific molecular targets. The chlorine atom and the pyrazine ring play crucial roles in its reactivity and binding properties. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • 3-Chloro-2,5-dimethylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,3-Dimethylpyrazine

Comparison: 2-Chloro-3,5-dimethylpyrazine is unique due to the presence of the chlorine atom at the 2-position, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it exhibits distinct reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-chloro-3,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGGHNHGPURMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470352
Record name 2-chloro-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38557-72-1
Record name 2-Chloro-3,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38557-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,5-dimethylpyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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